AZD9898 is a chemically synthesized compound that has emerged as a promising therapeutic agent, particularly in the treatment of asthma. It is classified as a leukotriene C4 synthase inhibitor, which plays a crucial role in the biosynthesis of inflammatory mediators. This compound has gained attention due to its potential to modulate inflammatory responses in various conditions, especially those related to respiratory diseases.
AZD9898 is derived from a series of benzimidazole-based compounds that have been investigated for their inhibitory effects on leukotriene synthesis. The compound has been specifically designed to target the microsomal prostaglandin E2 synthase-1 and leukotriene C4 synthase pathways, which are critical in the inflammatory response associated with asthma and other respiratory disorders .
The synthesis of AZD9898 involves several key steps that utilize both classical organic synthesis techniques and modern methodologies such as high-throughput screening. The compound is typically synthesized through the following general steps:
AZD9898 has a complex molecular structure characterized by a benzimidazole core with various functional groups that contribute to its biological activity. The molecular formula is typically represented as . Key structural features include:
The three-dimensional conformation of AZD9898 allows it to fit into the active site of leukotriene C4 synthase effectively, inhibiting its activity .
AZD9898 undergoes several chemical reactions during its synthesis and metabolic processing:
The primary mechanism of action for AZD9898 involves its selective inhibition of leukotriene C4 synthase. By binding to the active site of this enzyme, AZD9898 prevents the conversion of arachidonic acid into leukotriene C4, a potent pro-inflammatory mediator. This action leads to:
AZD9898 exhibits several notable physical and chemical properties:
These properties are critical for understanding its formulation as a pharmaceutical agent, influencing both its efficacy and safety profile .
AZD9898 is primarily investigated for its applications in treating asthma by targeting inflammatory pathways. Its potential uses include:
The ongoing research into AZD9898 aims to further elucidate its pharmacological profile and expand its applications beyond respiratory diseases .
The developmental trajectory of AZD9898 exemplifies the challenges in translating potent enzymatic inhibition into clinical therapeutics. Originally discovered by Orexo and subsequently advanced by AstraZeneca, this compound reached Phase I clinical trials for asthma before discontinuation in 2018. Key milestones in its development include:
Table 1: Developmental Timeline of AZD9898
Date | Development Milestone | Organization | Status |
---|---|---|---|
Pre-2017 | Preclinical pharmacodynamic studies | AstraZeneca | Completed |
September 2017 | Preclinical results presented at ERS Annual Congress | AstraZeneca | Research phase |
May 2017 | Phase I trial initiation (NCT03140072) in asthma (UK) | AstraZeneca | Ongoing |
January 2018 | Phase I trial termination after interim review | AstraZeneca | Discontinued |
February 2018 | Official discontinuation for asthma (PO) | AstraZeneca | Development halt |
Pharmacodynamic results from preclinical studies were presented at the 27th Annual Congress of the European Respiratory Society in September 2017, demonstrating promising mechanistic data in asthma models [1]. The compound entered Phase I clinical evaluation (NCT03140072) in the United Kingdom, but development was abruptly terminated in January 2018 following an interim review, with formal discontinuation announced the following month [1] [4]. This discontinuation despite potent enzymatic inhibition highlights the complex translational challenges in anti-inflammatory drug development, where efficacy in biological models does not always predict clinical success.
AZD9898 (chemical name: methyl (1R,2S)-2-{[5-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanamido)-1H-indol-1-yl]sulfonyl}cyclopropane-1-carboxylate) is classified as a small molecule enzyme inhibitor with a molecular weight of 457.83 g/mol (empirical formula C₂₀H₁₉ClF₃N₃O₄) [2] [5]. Its core structure features a chiral cyclopropane ring linked to substituted pyridine and indole moieties—a configuration critical for its target engagement. The compound exists in multiple solid-state forms, including a hydrated form (Form A) that undergoes temperature-dependent phase transitions to anhydrous forms (Forms B and C), as identified through in situ single crystal X-ray diffraction studies [7].
The primary molecular target of AZD9898 is leukotriene-C4 synthase (LTC4S), also known as glutathione S-transferase II. This membrane-associated enzyme catalyzes the conjugation of glutathione to leukotriene A4 (LTA4), forming the pro-inflammatory mediator LTC4—the committed step in the biosynthesis of cysteinyl leukotrienes (cysLTs) [2] [5]. These lipid mediators exert potent bronchoconstrictive and pro-inflammatory effects in the airways through G-protein-coupled receptor activation.
Table 2: Biochemical and Pharmacological Profile of AZD9898
Parameter | Value | Experimental Context |
---|---|---|
IC₅₀ against LTC4S | 0.28 nM | Enzyme inhibition assay |
Target Class | Anti-inflammatories | Therapeutic classification |
Mechanism of Action | LTC4S inhibition | Biochemical mechanism |
Oral Bioavailability | Confirmed | Preclinical models |
Selectivity Feature | GABA binding mitigation | Secondary pharmacology |
Hepatic Toxicity Signal | Mitigated | Toxicology studies |
In preclinical models, a single 100 mg/kg dose demonstrated favorable tolerability without significant safety concerns. Toxicology studies in rats revealed no testicular toxicity and only adaptive hepatic changes attributed to cytochrome P450 induction, providing a 200-fold safety margin between the no adverse effect level and predicted human therapeutic exposure [2] [5]. The compound's design specifically addressed earlier concerns in the chemical series regarding gamma-aminobutyric acid (GABA) receptor binding and hepatotoxicity, representing a medicinal chemistry optimization milestone [2].
The molecular architecture of AZD9898 reflects sophisticated structure-based design principles applied to overcome limitations of previous LTC4S inhibitors. Its stereospecific configuration ([C@H]1C[C@@H]1C(=O)O) creates a well-defined three-dimensional topology essential for high-affinity binding within the LTC4S active site [5] [7]. The strategic incorporation of chlorine and trifluoromethyl groups on the pyridine ring enhances both target affinity and metabolic stability through steric and electronic effects, while the methyl ester moiety improves membrane permeability—a critical feature for oral bioavailability [2] [5].
The compound's design exemplifies the application of binding site comparison methodologies in medicinal chemistry. While LTC4S belongs to the glutathione S-transferase superfamily rather than the kinase family, the design principles share conceptual parallels with kinase inhibitor development, particularly regarding active-site topology exploitation. As reviewed in studies of protein kinase inhibitors, successful small molecules often exploit unique features of target enzymes through careful positioning of hydrophobic substituents and hydrogen bond acceptors/donors [3] [8] [10]. In AZD9898, the substituted indole and pyridine systems create complementary van der Waals interactions with hydrophobic subpockets in LTC4S, while the sulfonyl group potentially forms hydrogen bonds with key residues near the catalytic center [5].
This targeted design achieved remarkable biochemical potency, with its subnanomolar IC₅₀ (0.28 nM) representing a substantial improvement over earlier LTC4S inhibitors [2]. The molecular optimization also successfully decoupled GABAergic activity observed in earlier compounds—a crucial achievement given the neurological implications of GABA receptor modulation—while simultaneously addressing hepatotoxicity signals through structural refinements [2]. These features positioned AZD9898 as a promising candidate for testing the therapeutic hypothesis that selective LTC4S inhibition could provide superior anti-inflammatory effects compared to downstream cysLT receptor antagonists.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7